molecular formula C21H16ClN3O4 B278409 N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide

Cat. No. B278409
M. Wt: 409.8 g/mol
InChI Key: IWBKZOYOSIHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide, also known as COB, is a chemical compound with potential applications in scientific research. It is a potent and selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism Of Action

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide is a potent and selective inhibitor of protein kinase CK2. It binds to the ATP-binding site of the enzyme and prevents its phosphorylation activity. This leads to the inhibition of various cellular processes that depend on CK2 activity, including cell proliferation, differentiation, and apoptosis. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to induce autophagy, a cellular process that promotes the degradation of damaged or unwanted cellular components.
Biochemical and Physiological Effects:
N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cell lines, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide induces apoptosis, reduces cell proliferation, and inhibits tumor growth. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to reduce the levels of various pro-inflammatory cytokines and chemokines, which are involved in the development and progression of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has a low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide. One potential application is in the development of new cancer therapies. N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. Therefore, it may be a promising candidate for the development of new cancer drugs. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Therefore, it may also have potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to explore the potential of N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide in other areas, such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide is a multi-step process that involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-chloro-5-aminooxazole in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with 2-amino-4-chloro-5-methylphenylboronic acid in the presence of palladium catalysts to yield the final product, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide. The overall yield of the synthesis process is approximately 30%.

Scientific Research Applications

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has potential applications in scientific research, particularly in the field of cancer research. Protein kinase CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has been shown to inhibit CK2 activity in various cancer cell lines, including breast, prostate, and liver cancer cells. In addition, N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a crucial role in tumor initiation and recurrence.

properties

Product Name

N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H16ClN3O4/c1-27-15-5-3-6-16(28-2)18(15)20(26)24-14-11-12(8-9-13(14)22)21-25-19-17(29-21)7-4-10-23-19/h3-11H,1-2H3,(H,24,26)

InChI Key

IWBKZOYOSIHPPS-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.